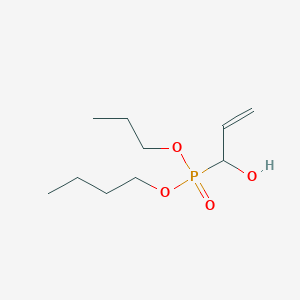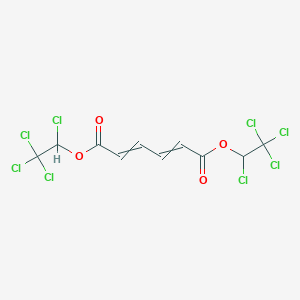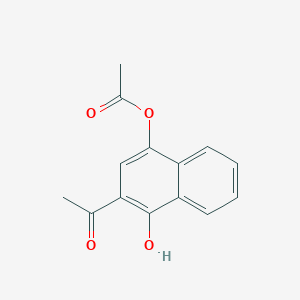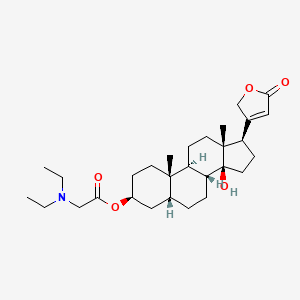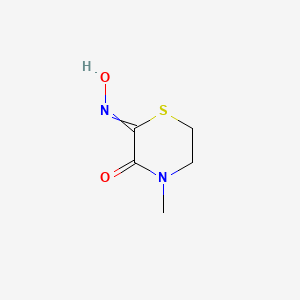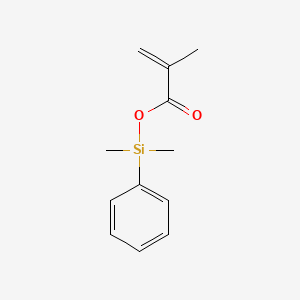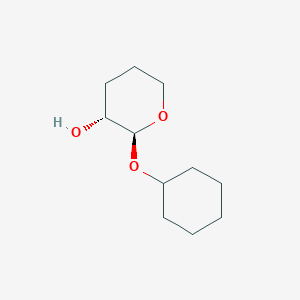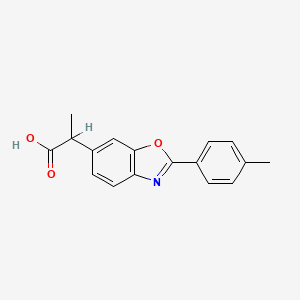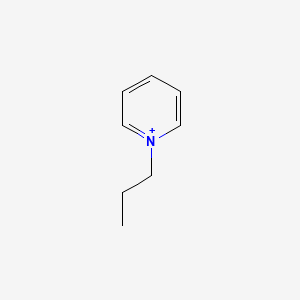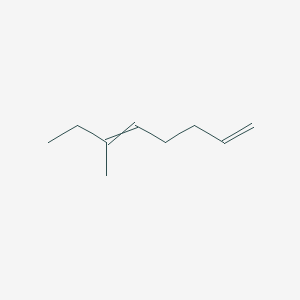
6-Methylocta-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylocta-1,5-diene is an organic compound with the molecular formula C9H16 It is a diene, meaning it contains two double bonds, which are conjugated in this case
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methylocta-1,5-diene can be synthesized through several methods. One common approach involves the elimination of hydrogen halides from polyhalogeno-compounds. For instance, the dehydrohalogenation of 2,3-dibromoprop-1-ene in the presence of a strong base can yield the desired diene .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These methods typically use metal catalysts such as palladium or nickel to facilitate the formation of the diene from simpler alkenes through cross-coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylocta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic addition reactions are common, where halogens or other electrophiles add to the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions to achieve oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
6-Methylocta-1,5-diene has several applications in scientific research:
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor to bioactive compounds.
Medicine: While not directly used as a drug, its derivatives are being investigated for pharmaceutical applications.
Industry: It serves as an intermediate in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Methylocta-1,5-diene exerts its effects is primarily through its reactivity as a diene. In Diels-Alder reactions, it acts as a diene component, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved in these reactions are dictated by the electronic properties of the conjugated double bonds, which facilitate the formation of new carbon-carbon bonds through orbital overlap .
Comparación Con Compuestos Similares
7-Methylocta-1,6-diene: This compound is structurally similar but differs in the position of the double bonds.
1,3-Butadiene: A simpler diene with only four carbon atoms, commonly used in polymer synthesis.
Isoprene: Another diene, which is a key building block in the production of natural rubber.
Uniqueness: 6-Methylocta-1,5-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of products it can form in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for creating complex molecular structures.
Propiedades
Número CAS |
52428-73-6 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
6-methylocta-1,5-diene |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
VLBCYLMKVRFERM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


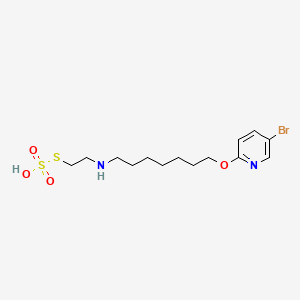
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
